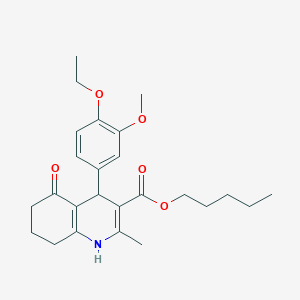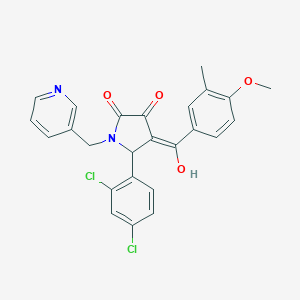![molecular formula C20H16ClN7O2 B265780 8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT, is a unique organic compound that has shown promising results in scientific research. TAT is a heterocyclic compound that consists of a tricyclic ring system with a nitrogen atom in each ring. This compound's unique structure and properties make it an attractive molecule for scientific research.
作用机制
TAT's mechanism of action is not fully understood, but it is believed to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. TAT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TAT has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. TAT has also been shown to inhibit the growth of multidrug-resistant cancer cells. TAT has been shown to have low toxicity in normal cells, making it an attractive molecule for cancer therapy. TAT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of TAT is its unique structure, which makes it an attractive molecule for scientific research. TAT's low toxicity in normal cells is also an advantage, making it a promising molecule for cancer therapy. However, the synthesis of TAT is a complex and multistep process, making it difficult to produce in large quantities. TAT's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for TAT research. One potential direction is the development of new antitumor agents based on TAT's structure. Another potential direction is the study of TAT's potential use in the treatment of neurodegenerative diseases. TAT's potential use in OLEDs and supramolecular chemistry is also an area of future research. Further studies are needed to fully understand TAT's mechanism of action and its potential applications in various fields of science.
合成方法
The synthesis of TAT involves a multistep process that includes the reaction of 2-chlorobenzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the cyclization of the amine with the appropriate reagents to form TAT.
科学研究应用
TAT has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. TAT has shown promising results in drug discovery, specifically in the development of new antitumor agents. TAT has also been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for supramolecular chemistry.
属性
产品名称 |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C20H16ClN7O2 |
分子量 |
421.8 g/mol |
IUPAC 名称 |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18,26-27H,2H2,1H3 |
InChI 键 |
MLCUZMYLEGSYED-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)

![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)
![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)


![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)


![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)
